N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound featuring a benzothiazole moiety, a fluorobenzamide group, and a methylphenyl linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Aryl Substitution: The benzothiazole core is then subjected to electrophilic aromatic substitution to introduce the 2-methylphenyl group.
Amide Formation: The final step involves the coupling of the substituted benzothiazole with 2-fluorobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery and recycling, as well as the use of greener reagents, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. It also shows promise in cancer research, where it may act as an inhibitor of specific enzymes involved in tumor growth. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and dyes. Its structural versatility allows for the creation of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer therapy, it could inhibit kinases or other proteins involved in cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide
- N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-2-methylbenzamide
Uniqueness
Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-13-14(21-24-18-10-4-5-12-19(18)26-21)8-6-11-17(13)23-20(25)15-7-2-3-9-16(15)22/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIVDMVJXPVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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